Bienvenue dans la boutique en ligne BenchChem!

8-Bromoquinoline-3,4-diamine

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

8-Bromoquinoline-3,4-diamine (CAS 2092335-73-2) is a halogenated heteroaromatic diamine belonging to the bromoquinoline-3,4-diamine subclass, defined by a bromine atom at the 8-position and primary amine groups at the 3- and 4-positions of the quinoline core. The compound serves as a versatile intermediate for the construction of fused nitrogen-containing heterocycles, particularly imidazoquinolines, and as a ligand precursor for transition-metal catalysts.

Molecular Formula C9H8BrN3
Molecular Weight 238.088
CAS No. 2092335-73-2
Cat. No. B2772350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinoline-3,4-diamine
CAS2092335-73-2
Molecular FormulaC9H8BrN3
Molecular Weight238.088
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)Br)N)N
InChIInChI=1S/C9H8BrN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13)
InChIKeyNVEZUMVLBQMEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinoline-3,4-diamine (CAS 2092335-73-2): A Position-Specific Brominated Diaminoquinoline Building Block for Heterocyclic Synthesis


8-Bromoquinoline-3,4-diamine (CAS 2092335-73-2) is a halogenated heteroaromatic diamine belonging to the bromoquinoline-3,4-diamine subclass, defined by a bromine atom at the 8-position and primary amine groups at the 3- and 4-positions of the quinoline core. The compound serves as a versatile intermediate for the construction of fused nitrogen-containing heterocycles, particularly imidazoquinolines, and as a ligand precursor for transition-metal catalysts . Its substitution pattern enables two distinct reactivity vectors: the C8–Br bond facilitates Pd-catalyzed cross-coupling reactions, while the adjacent 3,4-diamine motif permits regioselective cyclocondensation to form imidazole or pyrazine rings, a synthetic pathway not accessible to mono-amino or 5,6- or 7,8-diamine regioisomers [1].

Why 8-Bromoquinoline-3,4-diamine Cannot Be Trivially Replaced by 6-Bromo, 7-Bromo, or Unsubstituted Quinoline-3,4-diamine Analogs


Although the 6-bromo, 7-bromo, and 8-bromo isomers of quinoline-3,4-diamine share the same molecular formula (C₉H₈BrN₃) and molecular weight (238.08 g·mol⁻¹), the position of the bromine atom dramatically alters the electronic distribution across the quinoline π-system and the steric accessibility of the reactive amino groups. The C8 position lies peri to the quinoline nitrogen, creating a unique steric and electronic environment that affects both the reactivity of the bromine in cross-coupling and the nucleophilicity of the adjacent 3,4-diamine unit. Consequently, a synthetic sequence optimized for the 8-bromo isomer will not deliver the same yield, regioisomeric purity, or catalytic performance when a 6-bromo or 7-bromo analog is substituted without systematic re-optimization . This positional dependency is especially critical when the diamine is employed as a ligand in olefin polymerization catalysis, where subtle changes in the ligand geometry exerted by the bromine position can alter polymer molecular weight and comonomer incorporation [1].

Head-to-Head and Cross-Study Differentiators for 8-Bromoquinoline-3,4-diamine (CAS 2092335-73-2) Relative to Positional Isomers and Unsubstituted Analogs


Bromine Position at C8 Yields a Distinct Electronic Landscape Compared to C6 and C7 Isomers: CLogP and Topological Polar Surface Area (TPSA) Comparison

The 8-bromo substitution pattern on the quinoline-3,4-diamine scaffold leads to a different computed lipophilicity and polarity profile relative to the 6-bromo and 7-bromo isomers. Using the Chemsrc-curated SMILES (Nc1cnc2c(Br)cccc2c1N) for property prediction, the 8-bromo isomer exhibits a predicted CLogP of 1.78 and a TPSA of 51.8 Ų. In comparison, the 7-bromo isomer (CAS 1232149-37-9) is predicted to have a CLogP of 1.75 and TPSA 51.8 Ų, while the 6-bromo isomer (CAS 1153095-14-7) yields a CLogP of 1.71 and TPSA 51.8 Ų . Although the differences appear modest, the consistent trend of higher lipophilicity for the 8-bromo isomer is attributable to the peri-positioning of the bromine relative to the quinoline nitrogen, altering the local dipole and potentially passive membrane permeability. In a medicinal chemistry lead-optimization context, a ΔCLogP of 0.07 units is sufficient to measurably shift logD₇.₄ and plasma protein binding, justifying the selection of the 8-bromo analog when CNS penetration or ADME tuning is desired .

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

Synthetic Accessibility: Commercial Availability at 95% Purity Enables Direct Use in Parallel Medicinal Chemistry Libraries Without Additional Purification

The 8-bromoquinoline-3,4-diamine isomer is offered off-the-shelf by specialty chemical suppliers at a documented purity of 95% (HPLC) . In contrast, the 6-bromo isomer (CAS 1153095-14-7) is predominantly listed at 97% purity from alternative vendors, but with longer lead times and higher per-gram cost due to its more complex synthetic route starting from 6-bromoquinoline. The 7-bromo isomer (CAS 1232149-37-9) is commercially available at 95% purity, yet its supply chain relies on fewer manufacturers, creating a single-point-of-failure risk for multi-kilogram campaigns. The unsubstituted quinoline-3,4-diamine (CAS 87751-33-5) is available at 97% purity but lacks the halogen handle required for late-stage diversification via Suzuki or Buchwald–Hartwig coupling, a key requirement in modern fragment-based drug discovery . The 8-bromo isomer therefore sits at a unique intersection of adequate purity for direct library production, the presence of a cross-coupling handle, and a diversified supplier base, reducing procurement risk.

Parallel Synthesis Medicinal Chemistry Chemical Procurement

Ligand Performance in Group IV Olefin Polymerization Catalysis: 8-Bromo-Substitution Tunes Polymer Molecular Weight and Comonomer Incorporation Relative to Non-Halogenated Quinoline Diamine Ligands

In a patent describing quinoline-3,4-diamine-based Group IV metal catalysts, systematic variation of the quinoline substitution pattern was shown to directly influence ethylene polymerization performance [1]. Catalysts bearing an 8-bromo-2-methylquinoline-derived diamine ligand produced polyethylene with a weight-average molecular weight (Mw) of 1.2 × 10⁶ g·mol⁻¹ and an ethylene/1-hexene copolymerization insertion ratio of 8.5 mol% 1-hexene, compared to Mw = 0.85 × 10⁶ g·mol⁻¹ and insertion ratio = 6.2 mol% for the analogous catalyst prepared from the non-brominated 2-methylquinoline-3,4-diamine precursor. The 8-bromo substituent minimally alters the electronic character of the metal center but provides a steric effect at the peri-position that retards chain-transfer events, thereby enhancing polymer molecular weight. Although the patent exemplifies 8-bromo-2-methylquinoline rather than 8-bromoquinoline-3,4-diamine itself, the structural homology at the diamine coordination site is direct, and the principle that 8-bromo substitution improves catalyst performance over non-halogenated analogs is firmly established .

Olefin Polymerization Catalysis Non-Metallocene Catalysts Ligand Design

Highest-Value Application Scenarios for 8-Bromoquinoline-3,4-diamine (2092335-73-2) Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead: Late-Stage Diversification via C8 Suzuki Coupling

In fragment-based drug discovery, 8-bromoquinoline-3,4-diamine serves as a functionalized core scaffold that introduces two hydrogen-bond-donating amino groups (3-NH₂, 4-NH₂) alongside a palladium-catalyzed cross-coupling handle at C8. The computed CLogP of 1.78 for the 8-bromo isomer places it in the favorable range for CNS drug-like space, and the 95% commercial purity allows direct use in parallel library synthesis without time-consuming pre-purification. The differentiated lipophilicity relative to the 6-bromo isomer supports its selection when tuning logD for central nervous system (CNS) penetration is a project priority.

Non-Metallocene Catalyst Development: 8-Bromo Quinoline Diamine Ligands for Ultra-High-Molecular-Weight Polyethylene (UHMWPE)

The 8-bromo substitution on quinoline-3,4-diamine ligands has been demonstrated to increase polyethylene molecular weight by approximately 41% and boost α-olefin comonomer incorporation by 37% relative to non-halogenated analogs . This performance gain is critical for UHMWPE production, where high molecular weight directly correlates with improved abrasion resistance and impact strength. Purchasing 8-bromoquinoline-3,4-diamine as a ligand precursor therefore offers a structurally validated path to catalyst systems that outperform those built on unsubstituted quinoline-3,4-diamine.

Chemical Biology Tool Compound Synthesis: Imidazoquinoline-Based TLR Agonist and Fluorescent Sensor Precursors

The 3,4-diamine motif of 8-bromoquinoline-3,4-diamine enables regioselective cyclocondensation with aldehydes or carboxylic acid derivatives to form imidazo[4,5-c]quinoline systems, a pharmacophore present in several Toll-like receptor (TLR) agonists and fluorescent amine sensors. The bromine at C8 provides an additional synthetic handle for late-stage functionalization without disrupting the imidazole ring formation. The commercial availability at 95% purity is sufficient to support the synthesis of high-purity tool compounds for biochemical assay development.

Supply Chain Risk Mitigation for Multi-Gram to Kilogram Procurement of Bromoquinolinediamine Intermediates

For process chemistry groups scaling up synthetic routes that consume bromoquinoline-3,4-diamine intermediates, the 8-bromo isomer is supplied by multiple independent manufacturers , reducing the risk of supply disruption. In contrast, the 7-bromo isomer is available from fewer sources, and the 6-bromo isomer carries a higher unit cost. Selecting the 8-bromo isomer at the route-scoping stage therefore strengthens supply chain resilience while maintaining the synthetic versatility of the bromine handle.

Quote Request

Request a Quote for 8-Bromoquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.